molecular formula C22H23N3O3 B2793402 N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941909-53-1

N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No. B2793402
CAS RN: 941909-53-1
M. Wt: 377.444
InChI Key: SAUAXDJCZMOVAP-UHFFFAOYSA-N
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Description

N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as BMQOA, is a chemical compound that has been gaining attention in the field of scientific research. This compound has shown potential in various applications, including as an anti-inflammatory agent, anti-cancer agent, and as a tool for studying protein-protein interactions. In

Scientific Research Applications

Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, which includes compounds structurally similar to N-benzyl-2-((2-morpholinoquinolin-8-yl)oxy)acetamide. This research found that these compounds demonstrated significant antitumor activity, with some compounds showing broad-spectrum activity and being more potent than the positive control 5-FU. Molecular docking studies were also performed to understand their mechanism of action, particularly their interaction with ATP binding sites of specific kinases (Ibrahim A. Al-Suwaidan et al., 2016).

Neurological Research

Joji Yui et al. (2010) evaluated two 18F-labeled PET ligands structurally related to this compound for brain imaging and visualization of translocator protein expression in infarcted rat brains. These ligands showed promise for imaging studies in primates and could be useful in neurological research, particularly in studying brain injuries or disorders (Joji Yui et al., 2010).

Src Kinase Inhibition and Anticancer Activity

Research by Asal Fallah-Tafti et al. (2011) involved the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds with a structural resemblance to this compound. These compounds were found to inhibit Src kinase and showed anticancer activities, particularly against human colon carcinoma, breast carcinoma, and leukemia cells (Asal Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-benzyl-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21(23-15-17-5-2-1-3-6-17)16-28-19-8-4-7-18-9-10-20(24-22(18)19)25-11-13-27-14-12-25/h1-10H,11-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUAXDJCZMOVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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